Cas no 40503-86-4 (4-(4-fluorophenyl)cyclohexan-1-one)
4-(4-fluorophenyl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-fluorophenyl)cyclohexanone
- 1-(4-Fluoro-phenyl)-4-cyclohexanone
- 4-(p-Fluorophenyl)cyclohexanone
- 4-(4-fluorophenyl)cyclohexan-1-one
- SCHEMBL745535
- SY047368
- AKOS006331302
- 4-(4-fluorophenyl)-cyclohexanone
- DTXSID80511048
- Cyclohexanone, 4-(4-fluorophenyl)-
- EN300-127665
- Z1198221787
- CS-12352
- KSQIGHIYGAPXCW-UHFFFAOYSA-N
- 40503-86-4
- AC6081
- DB-328575
- MFCD09743527
- J-513518
- CS-0308692
-
- MDL: MFCD09743527
- Inchi: 1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
- InChI Key: KSQIGHIYGAPXCW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1CCC(CC1)=O
Computed Properties
- Exact Mass: 192.095043196g/mol
- Monoisotopic Mass: 192.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.121±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 292.3±40.0 ºC (760 Torr),
- Flash Point: 127.1±17.6 ºC,
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
4-(4-fluorophenyl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00867-5g |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 95% | 5g |
$1950 | 2023-09-07 | |
| TRC | F589998-10mg |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589998-50mg |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | F589998-100mg |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 100mg |
$ 275.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08205-250mg |
4-(4-Fluorophenyl)cyclohexanone |
40503-86-4 | 95% | 250mg |
¥2909.0 | 2023-09-05 | |
| Chemenu | CM203499-250mg |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM203499-1g |
4-(4-fluorophenyl)cyclohexan-1-one |
40503-86-4 | 97% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D696103-0.25g |
4-(4-Fluorophenyl)cyclohexanone |
40503-86-4 | 95% | 0.25g |
$240 | 2024-07-20 | |
| eNovation Chemicals LLC | D696103-1g |
4-(4-Fluorophenyl)cyclohexanone |
40503-86-4 | 95% | 1g |
$650 | 2024-07-20 | |
| Alichem | A019108505-5g |
4-(4-Fluorophenyl)cyclohexanone |
40503-86-4 | 97% | 5g |
$1752.72 | 2023-09-02 |
4-(4-fluorophenyl)cyclohexan-1-one Suppliers
4-(4-fluorophenyl)cyclohexan-1-one Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-(4-fluorophenyl)cyclohexan-1-one
Professional Introduction to 4-(4-fluorophenyl)cyclohexan-1-one (CAS No. 40503-86-4)
4-(4-fluorophenyl)cyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 40503-86-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexanone core substituted with a 4-fluorophenyl group, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.
The structural motif of 4-(4-fluorophenyl)cyclohexan-1-one combines the stability of the cyclohexanone ring with the modularity of the phenyl group, which is a common feature in many bioactive molecules. This compound has been explored in various contexts, particularly in the synthesis of pharmacologically relevant derivatives. Its utility extends to serving as an intermediate in the preparation of more complex molecules, where the fluorine substituent can influence metabolic pathways and binding interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and selectivity. The fluorine atom, being electronegative, can affect the electronic properties of adjacent groups, thereby modulating receptor binding affinities. In the case of 4-(4-fluorophenyl)cyclohexan-1-one, this feature has been leveraged in the design of potential therapeutic agents targeting neurological and inflammatory disorders. Studies have demonstrated that fluorinated analogs of this compound exhibit promising pharmacokinetic profiles, including improved bioavailability and reduced toxicity.
One of the most compelling aspects of 4-(4-fluorophenyl)cyclohexan-1-one is its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The cyclohexanone moiety provides a rigid framework that can be fine-tuned to interact with specific amino acid residues in protein targets, while the 4-fluorophenyl group enhances binding interactions through hydrophobic and π-stacking effects. Recent publications have reported novel derivatives of this compound that show potent inhibition against various kinases, including those implicated in chronic myeloid leukemia (CML) and rheumatoid arthritis.
The incorporation of fluorine into pharmaceutical candidates has also been linked to improved metabolic stability. For instance, fluoro-substituted molecules often exhibit resistance to degradation by cytochrome P450 enzymes, leading to longer half-lives and more sustained therapeutic effects. This characteristic is particularly relevant for 4-(4-fluorophenyl)cyclohexan-1-one, as it suggests potential applications in long-term treatments where sustained drug levels are desirable. Furthermore, fluorine atoms can participate in hydrogen bonding interactions, further enhancing molecular recognition and binding affinity.
In vitro studies have revealed that 4-(4-fluorophenyl)cyclohexan-1-one and its derivatives exhibit diverse biological activities. Some analogs have shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Others have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The versatility of this scaffold allows for extensive structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties.
The synthetic accessibility of 4-(4-fluorophenyl)cyclohexan-1-one is another factor contributing to its popularity in drug discovery. Efficient synthetic routes have been developed that allow for scalable production, facilitating both academic research and industrial applications. These methods often involve Friedel-Crafts acylation or cross-coupling reactions to introduce the desired substituents onto the cyclohexanone core. The ability to rapidly synthesize analogs enables high-throughput screening campaigns, accelerating the identification of lead compounds for further development.
Computational modeling has played a crucial role in understanding the behavior of 4-(4-fluorophenyl)cyclohexan-1-one and its derivatives. Molecular dynamics simulations have provided insights into how structural variations influence binding affinity and metabolic stability. Additionally, quantum mechanical calculations have helped elucidate the electronic effects induced by fluorination on aromatic systems. These computational approaches complement experimental data, offering a comprehensive understanding of molecular interactions at an atomic level.
The future prospects for 4-(4-fluorophenyl)cyclohexan-1-one are promising, with ongoing research exploring its potential in emerging therapeutic areas such as oncology and immunology. The development of novel fluorinated compounds continues to be a focal point in drug discovery efforts due to their unique chemical properties and biological relevance. As our understanding of fluorine chemistry evolves, so too will the applications of this versatile scaffold.
In conclusion,4-(4-fluorophenyl)cyclohexan-1-one (CAS No. 40503-86-4) represents a valuable asset in pharmaceutical chemistry. Its structural features enable diverse biological activities, while its synthetic accessibility supports rapid drug development initiatives. The integration of experimental data with computational modeling has further enhanced our ability to harness its potential for creating innovative therapeutic agents.
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